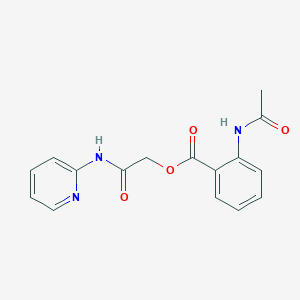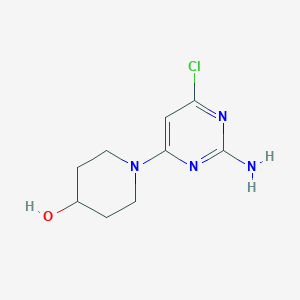
2-Oxo-2-(pyridin-2-ylamino)ethyl 2-(acetylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2-(2-PYRIDYLAMINO)ETHYL 2-(ACETYLAMINO)BENZOATE is a complex organic compound that features both pyridyl and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(2-PYRIDYLAMINO)ETHYL 2-(ACETYLAMINO)BENZOATE typically involves the reaction of 2-pyridylamine with ethyl 2-(acetylamino)benzoate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-(2-PYRIDYLAMINO)ETHYL 2-(ACETYLAMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce amines.
Scientific Research Applications
2-OXO-2-(2-PYRIDYLAMINO)ETHYL 2-(ACETYLAMINO)BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2-OXO-2-(2-PYRIDYLAMINO)ETHYL 2-(ACETYLAMINO)BENZOATE exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-oxo-2-[[2-(2-pyridinyl)ethyl]amino]-, ethyl ester: Shares similar structural features but differs in functional groups and overall reactivity.
2-[(2-OXO-2-(2-PYRIDYLAMINO)ETHYL)THIO]ACETIC ACID: Another related compound with a thioether linkage instead of an ester.
Uniqueness
Its ability to participate in a variety of chemical reactions and its potential biological activity make it a compound of significant interest in multiple fields of research .
Properties
Molecular Formula |
C16H15N3O4 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
[2-oxo-2-(pyridin-2-ylamino)ethyl] 2-acetamidobenzoate |
InChI |
InChI=1S/C16H15N3O4/c1-11(20)18-13-7-3-2-6-12(13)16(22)23-10-15(21)19-14-8-4-5-9-17-14/h2-9H,10H2,1H3,(H,18,20)(H,17,19,21) |
InChI Key |
PDMVPUMBAYEXCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OCC(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869332.png)
![N-(4-acetylphenyl)-2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10869340.png)
![N-(5-bromopyridin-2-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide](/img/structure/B10869341.png)
![2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B10869348.png)
![[4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate](/img/structure/B10869349.png)

![N-(6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-1-phenyl-1,4-dihydropyrimidin-5-yl)acetamide](/img/structure/B10869356.png)
![Methyl 5-chloro-3-{[4-(2-hydroxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10869360.png)
![2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide](/img/structure/B10869362.png)
![11-(4-chlorophenyl)-3-(2-furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10869364.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10869378.png)
![3-(4-Methoxy-phenyl)-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B10869385.png)
![3-(3,5-Dimethoxyphenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10869387.png)
![N-(butan-2-yl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10869400.png)
